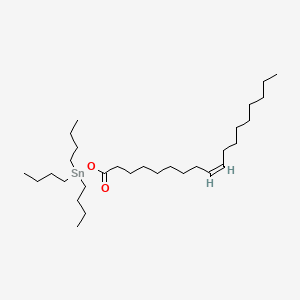

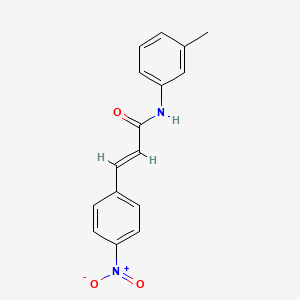

![molecular formula C7H5N3O5 B1655127 N-[(E)-(2,4-Dinitrophenyl)methylidene]hydroxylamine CAS No. 3236-33-7](/img/structure/B1655127.png)

N-[(E)-(2,4-Dinitrophenyl)methylidene]hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

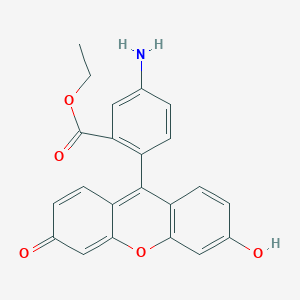

2,4-Dinitrobenzaldoxime is a compound with the IUPAC name 2,4-dinitrobenzaldehyde oxime . It has a molecular weight of 211.13 . It is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.

Molecular Structure Analysis

The InChI code for 2,4-Dinitrobenzaldoxime is 1S/C7H5N3O5/c11-8-4-5-1-2-6(9(12)13)3-7(5)10(14)15/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2,4-Dinitrobenzaldoxime is a solid at ambient temperature . It has a molecular weight of 211.13 .Aplicaciones Científicas De Investigación

1. Organic Chemistry and Mechanistic Studies

2,4-Dinitrobenzaldoxime is involved in elimination reactions that follow the E2 mechanism, as demonstrated in a study where its elimination reactions were promoted by triethylamine in MeCN-H2O. This study provides insights into solvent effects on reaction rates, which is essential for organic synthesis and mechanistic studies (Cho, Maing Yoon, & Song, 1995).

2. Development of Biosensors

A significant application of related compounds is in biosensor development. For instance, a study explored a biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of glutathione and piroxicam. Such applications highlight the potential of 2,4-Dinitrobenzaldoxime derivatives in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).

3. Cytochemical Applications

The related compound 2,4-Dinitrofluorobenzene has been used as a histochemical reagent to localize reactive protein groups in tissues. This demonstrates the potential of 2,4-Dinitrobenzaldoxime in histochemistry, especially in studying protein structures in connective tissues and epithelial structures (Zerlotti & Engel, 1962).

4. Environmental Chemistry and Photolysis Studies

Studies on compounds like 2,4-dinitrotoluene (a structurally similar compound) provide insights into the environmental behavior of nitroaromatic compounds. Research on the influence of factors like pH, temperature, and salinity on the photolysis of these compounds in seawater is crucial for understanding their environmental impact and degradation pathways (Prak et al., 2013).

Safety and Hazards

The safety information for 2,4-Dinitrobenzaldoxime includes precautionary statements P271, P261, and P280 . These codes correspond to specific safety measures recommended when handling the compound.

Relevant Papers There are peer-reviewed papers and technical documents related to 2,4-Dinitrobenzaldoxime , but the specific content of these papers was not available in the search results. For more detailed information, you may want to access these papers directly.

Mecanismo De Acción

Target of Action

It is known that nitroaromatic compounds like 2,4-dinitrobenzaldoxime can interact with various biological targets, including proteins and dna .

Mode of Action

It is suggested that the compound may interact with its targets through a variety of mechanisms, potentially involving the formation of covalent bonds or non-covalent interactions

Biochemical Pathways

Nitroaromatic compounds like 2,4-Dinitrobenzaldoxime can affect various biochemical pathways, potentially leading to changes in cellular metabolism . .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential

Result of Action

It is known that nitroaromatic compounds can induce various cellular responses, potentially leading to changes in cell function

Action Environment

The action of 2,4-Dinitrobenzaldoxime can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2,4-Dinitrobenzaldoxime can be achieved through a multi-step reaction pathway starting from benzaldehyde.", "Starting Materials": [ "Benzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Nitric acid", "Sulfuric acid", "Sodium nitrite" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form benzaldoxime.", "Step 2: Benzaldoxime is then nitrated with a mixture of nitric acid and sulfuric acid to form 2-nitrobenzaldoxime.", "Step 3: 2-nitrobenzaldoxime is further nitrated with sodium nitrite and sulfuric acid to form 2,4-dinitrobenzaldoxime." ] } | |

Número CAS |

3236-33-7 |

Fórmula molecular |

C7H5N3O5 |

Peso molecular |

211.13 g/mol |

Nombre IUPAC |

(NZ)-N-[(2,4-dinitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5N3O5/c11-8-4-5-1-2-6(9(12)13)3-7(5)10(14)15/h1-4,11H/b8-4- |

Clave InChI |

YVCGJBIQVLGPRJ-YWEYNIOJSA-N |

SMILES isomérico |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])/C=N\O |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=NO |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=NO |

Otros números CAS |

3236-33-7 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

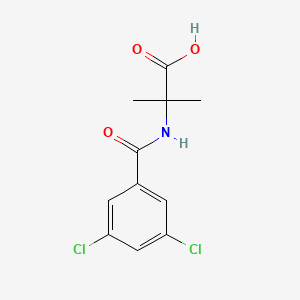

![7-Methyl-1-oxa-7-azaspiro[2.5]octan-8-one](/img/structure/B1655045.png)

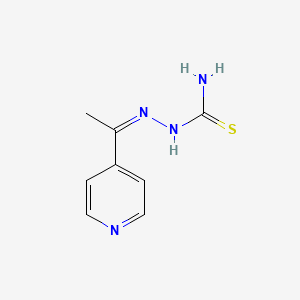

![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1655051.png)

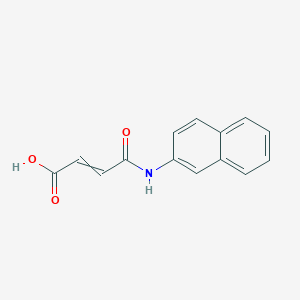

![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-](/img/structure/B1655060.png)

![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1655067.png)